molecular formula C11H13ClO B1314121 4-(2-Methylpropyl)benzoyl chloride CAS No. 55340-18-6

4-(2-Methylpropyl)benzoyl chloride

Cat. No. B1314121
CAS RN: 55340-18-6
M. Wt: 196.67 g/mol
InChI Key: APGFKFVPGXOPPO-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)benzoyl chloride is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.676 . It falls under the category of carbonyl chlorides .


Synthesis Analysis

The synthesis of benzoyl chlorides, such as 4-(2-Methylpropyl)benzoyl chloride, can be achieved by taking benzoic acid and thionyl chloride as raw materials. Under the action of a catalyst, heating, stirring, and performing backflow reaction can yield a coarse benzoyl chloride product . A chlorine can also be introduced by chlorination with Cl2/FeCl3, and a propyl group can be introduced by Friedel–Crafts acylation with CH3CH2COCl/AlCl3 followed by reduction with H2/Pd .


Molecular Structure Analysis

The molecular structure of 4-(2-Methylpropyl)benzoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The solvolysis of aromatic acid chlorides, such as 4-(2-Methylpropyl)benzoyl chloride, has been studied in a variety of solvents . The observation of a linear correlation of log k against solvent ionizing power YBnCl using the single-parameter Grunwald–Winstein equation indicates a limiting SN1 mechanism for the solvolysis .

Scientific Research Applications

Iridium-Catalyzed Reactions

4-(2-Methylpropyl)benzoyl chloride has been studied for its reactivity in iridium-catalyzed reactions with internal alkynes to produce substituted naphthalenes and anthracenes. This process involves decarbonylation and offers a route to 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives in good yields, highlighting its utility in the synthesis of complex aromatic systems (Yasukawa et al., 2002).

Cellulose Functionalization

Another significant application of 4-(2-Methylpropyl)benzoyl chloride is in the functionalization of cellulose. The ionic liquid 1-allyl-3-methylimidazolium chloride (AmimCl) has been used as a reaction medium for the synthesis of cellulose benzoates by homogeneous acylation of dissolved cellulose with benzoyl chlorides. This method allows for the synthesis of cellulose benzoates with a high degree of substitution under mild conditions, opening new avenues for the development of cellulose-based materials with tailored properties (Zhang et al., 2009).

Polymeric Reagents for Ester Synthesis

The use of polymeric reagents has been explored to simplify the routine acylation of alcohols, eliminating traditional purification steps. Crosslinked poly(N-benzoyl-4-vinylpyridinium)chloride has been utilized in the solution phase synthesis of esters from alcohols or phenols, showcasing an efficient and clean method for ester production. This approach also highlights the potential of polymeric reagents in facilitating organic synthesis processes (Zarchi et al., 2010).

Kinetic Studies in Microstructured Chemical Systems

Research has also delved into kinetic studies of reactions involving benzoyl chloride derivatives in microstructured chemical systems. These studies provide insights into the reaction mechanisms and optimization of conditions for the production of high-performance polymers and chemicals. Such detailed kinetic analysis is crucial for understanding the complexities of these reactions and for the development of efficient chemical processes (Wang et al., 2015).

Safety And Hazards

Benzoyl chlorides, including 4-(2-Methylpropyl)benzoyl chloride, are typically classified as dangerous. They are combustible liquids and can cause severe skin burns and eye damage. They may cause an allergic skin reaction and respiratory irritation. They are harmful if swallowed and toxic in contact with skin or if inhaled .

Future Directions

The future directions of 4-(2-Methylpropyl)benzoyl chloride could involve its use in the synthesis of pharmaceuticals and development of advanced materials. It’s also important to note that benzoyl chlorides are important intermediates in the synthesis of dyes, fragrances, organic peroxides, pharmaceuticals, and resins .

properties

IUPAC Name

4-(2-methylpropyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFKFVPGXOPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500954
Record name 4-(2-Methylpropyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropyl)benzoyl chloride

CAS RN

55340-18-6
Record name 4-(2-Methylpropyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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